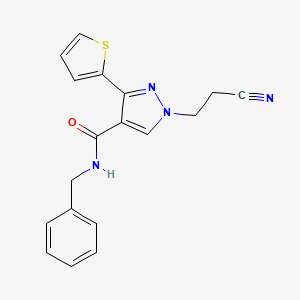![molecular formula C22H29N5O3 B4899163 2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide](/img/structure/B4899163.png)
2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide is a complex organic compound that features a combination of several functional groups, including methoxy, pyrrolidinyl, piperidinyl, pyrazolyl, and benzamide moieties
Vorbereitungsmethoden
The synthesis of 2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the pyrrolidinyl and piperidinyl intermediates: These intermediates are typically synthesized through cyclization reactions involving appropriate precursors.
Coupling of the pyrazolyl group: This step often involves the use of pyrazole derivatives and coupling agents such as EDCI or DCC.
Introduction of the benzamide moiety: This is achieved through amide bond formation, typically using reagents like HATU or TBTU.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Biological Research: It is used in studies involving receptor binding and signal transduction pathways.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide can be compared with similar compounds that feature pyrrolidinyl, piperidinyl, pyrazolyl, or benzamide moieties. Some similar compounds include:
N-(2-pyrrolidin-1-ylacetyl)piperidine: A simpler analog lacking the pyrazolyl and benzamide groups.
Pyrazolylbenzamide derivatives: Compounds that share the pyrazolyl and benzamide moieties but differ in other functional groups.
Methoxybenzamides: Compounds that feature the methoxy and benzamide groups but lack the pyrrolidinyl and piperidinyl moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-[1-(2-pyrrolidin-1-ylacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-30-19-7-3-2-6-18(19)22(29)24-20-8-11-23-27(20)17-9-14-26(15-10-17)21(28)16-25-12-4-5-13-25/h2-3,6-8,11,17H,4-5,9-10,12-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKKOFBZZYYQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[[5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate](/img/structure/B4899094.png)
![methyl 4-{[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B4899106.png)

![3-chloro-N-{2-[(2-fluorobenzyl)oxy]benzyl}-4-(4-morpholinyl)aniline](/img/structure/B4899120.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4899127.png)


![N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4899147.png)
![(5Z)-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4899159.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899166.png)

![1-[2-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-piperidinone](/img/structure/B4899182.png)
